N-Boc-N,N-didesethyl Sunitinib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

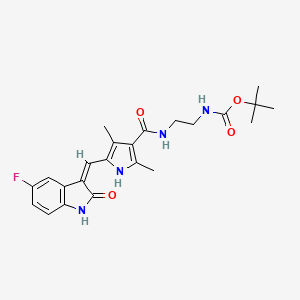

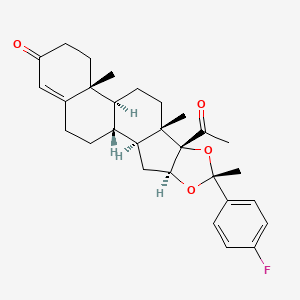

“N-Boc-N,N-didesethyl Sunitinib” is a variant of Sunitinib, a major and pharmacologically active metabolite of the tyrosine kinase inhibitor and anticancer drug . It is also known as Sunitinib Impurities . The molecular formula is C23H27FN4O4 .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C23H27FN4O4 . The IUPAC name is tert-butyl N- [2- [ [5- [ (Z)- (5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate .Applications De Recherche Scientifique

Therapeutic Potential and Mechanism of Action

Antitumor and Antiangiogenic Activities : Sunitinib has shown antitumor and antiangiogenic activities by inhibiting pathways critical for tumor growth and angiogenesis. Specifically, it targets receptors like PDGF-Rs, VEGFRs, c-KIT, FLT3, and RET, thereby reducing tumor vascularization and inducing cancer cell apoptosis (Ferrari et al., 2019).

Clinical Efficacy in Renal Carcinoma and GIST : Sunitinib is a first-line treatment for advanced RCC and a treatment option for GIST after disease progression or intolerance to imatinib mesylate therapy. Its efficacy is demonstrated by prolonged progression-free survival and overall survival rates in patients with these cancers (Oudard et al., 2011).

Genetic Variants and Treatment Efficacy : Research has identified specific genetic variants, such as in genes PDLIM3 and DSCAM, that correlate with the efficacy of Sunitinib in metastatic renal cell carcinoma patients, indicating a step towards personalized treatment (Diekstra et al., 2022).

Pharmacokinetics and Pharmacodynamics

Metabolism and Pharmacokinetics : Sunitinib is metabolized by cytochrome P450 3A4 to its active metabolite (SU12662). The pharmacokinetics of both Sunitinib and SU12662 have been characterized, with identified covariates affecting the variability in exposure, such as tumor type, race, gender, body weight, and Eastern Cooperative Oncology Group score (Houk et al., 2009).

Pharmacogenetics in Treatment Efficacy and Toxicity : Polymorphisms in genes like CYP3A5 and ABCB1 have been associated with variations in treatment efficacy and toxicity, highlighting the importance of genetic testing for optimizing individual patient care (Diekstra et al., 2015).

Mécanisme D'action

“N-Boc-N,N-didesethyl Sunitinib” likely shares a similar mechanism of action with Sunitinib, which inhibits cellular signaling by targeting multiple receptor tyrosine kinases (RTKs). These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of GISTs. In addition, sunitinib inhibits other RTKs including RET, CSF-1R, and flt3 .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-12-18(11-16-15-10-14(24)6-7-17(15)28-20(16)29)27-13(2)19(12)21(30)25-8-9-26-22(31)32-23(3,4)5/h6-7,10-11,27H,8-9H2,1-5H3,(H,25,30)(H,26,31)(H,28,29)/b16-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJYAHWQXJMSPM-WJDWOHSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCCNC(=O)OC(C)(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NCCNC(=O)OC(C)(C)C)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)

![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)

![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)

![2-(2-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B587193.png)

![6-({3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B587210.png)